molecular formula C192H295N59O60S B7910204 Oxyntomodulin TFA

Oxyntomodulin TFA

Cat. No.: B7910204
M. Wt: 4422 g/mol
InChI Key: PXZWGQLGAKCNKD-DPNMSELWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxyntomodulin TFA is a peptide hormone consisting of 37 amino acids. It is derived from the porcine pancreas and plays a crucial role in glucose metabolism by increasing blood glucose levels. This hormone is a variant of the more commonly known glucagon, which is a 29-amino acid peptide.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxyntomodulin TFA can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The process requires precise control of reaction conditions, including temperature, pH, and solvent composition .

Industrial Production Methods: Industrial production of this compound can be carried out using recombinant DNA technology. This involves the expression of the glucagon gene in microorganisms such as Escherichia coli or Saccharomyces cerevisiae. The expressed peptide is then purified through a series of chromatography steps, including cation exchange and reversed-phase chromatography .

Chemical Reactions Analysis

Types of Reactions: Oxyntomodulin TFA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired modifications .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability, increased biological activity, or altered receptor binding properties. These modifications are crucial for developing therapeutic applications of this compound .

Scientific Research Applications

Oxyntomodulin TFA has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it serves as a model peptide for understanding hormone-receptor interactions and signal transduction pathways. In medicine, it is investigated for its potential therapeutic applications in treating metabolic disorders such as diabetes and obesity. Additionally, it is used in the industry for developing diagnostic assays and therapeutic formulations .

Mechanism of Action

Oxyntomodulin TFA exerts its effects by binding to glucagon receptors on the cell membrane. This binding activates G-protein coupled receptors (GPCRs), leading to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). The elevated cAMP levels activate protein kinase A, which phosphorylates various target proteins, resulting in the breakdown of glycogen to glucose in the liver. This process ultimately increases blood glucose levels .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Oxyntomodulin TFA include glucagon (1-29), glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2). These peptides share structural similarities and are derived from the same precursor, proglucagon .

Uniqueness: What sets this compound apart is its additional eight amino acids at the C-terminal end, which enhance its biological activity compared to glucagon (1-29). This extended structure allows it to interact more effectively with certain receptors, making it a potent agonist for both glucagon and GLP-1 receptors. This dual agonist property makes it a promising candidate for therapeutic applications in metabolic disorders .

Properties

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C192H295N59O60S/c1-15-93(8)150(185(306)218-95(10)189(310)311)249-178(299)129(77-143(202)266)238-172(293)128(76-142(201)265)236-161(282)110(39-24-27-60-193)222-171(292)127(75-141(200)264)235-162(283)115(44-32-65-213-192(208)209)221-158(279)112(41-26-29-62-195)227-187(308)152(97(12)257)251-179(300)130(78-144(203)267)237-165(286)119(59-66-312-14)226-166(287)120(67-90(2)3)230-170(291)126(73-103-82-214-109-38-23-22-37-107(103)109)234-164(285)118(55-58-140(199)263)228-184(305)149(92(6)7)248-176(297)124(69-99-33-18-16-19-34-99)233-173(294)131(79-146(269)270)239-163(284)117(54-57-139(198)262)219-154(275)94(9)217-157(278)113(42-30-63-211-190(204)205)220-159(280)114(43-31-64-212-191(206)207)224-182(303)136(87-254)245-175(296)133(81-148(273)274)240-167(288)121(68-91(4)5)229-168(289)122(71-101-45-49-105(259)50-46-101)231-160(281)111(40-25-28-61-194)223-181(302)135(86-253)244-169(290)123(72-102-47-51-106(260)52-48-102)232-174(295)132(80-147(271)272)241-183(304)137(88-255)246-188(309)153(98(13)258)250-177(298)125(70-100-35-20-17-21-36-100)242-186(307)151(96(11)256)247-145(268)84-215-156(277)116(53-56-138(197)261)225-180(301)134(85-252)243-155(276)108(196)74-104-83-210-89-216-104/h16-23,33-38,45-52,82-83,89-98,108,110-137,149-153,214,252-260H,15,24-32,39-44,53-81,84-88,193-196H2,1-14H3,(H2,197,261)(H2,198,262)(H2,199,263)(H2,200,264)(H2,201,265)(H2,202,266)(H2,203,267)(H,210,216)(H,215,277)(H,217,278)(H,218,306)(H,219,275)(H,220,280)(H,221,279)(H,222,292)(H,223,302)(H,224,303)(H,225,301)(H,226,287)(H,227,308)(H,228,305)(H,229,289)(H,230,291)(H,231,281)(H,232,295)(H,233,294)(H,234,285)(H,235,283)(H,236,282)(H,237,286)(H,238,293)(H,239,284)(H,240,288)(H,241,304)(H,242,307)(H,243,276)(H,244,290)(H,245,296)(H,246,309)(H,247,268)(H,248,297)(H,249,299)(H,250,298)(H,251,300)(H,269,270)(H,271,272)(H,273,274)(H,310,311)(H4,204,205,211)(H4,206,207,212)(H4,208,209,213)/t93-,94-,95-,96+,97+,98+,108-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,149-,150-,151-,152-,153-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWGQLGAKCNKD-DPNMSELWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CN=CN7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC7=CN=CN7)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C192H295N59O60S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

4422 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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